2,5-Diethyl-3-thiazoline

Regulatory Toxicology Flavor Safety Evaluation EFSA FGE.21

2,5-Diethyl-3-thiazoline (systematically 2,5-diethyl-2,5-dihydro-1,3-thiazole) is a C7H13NS heterocycle belonging to the 3-thiazoline family, characterized by a five-membered, non-aromatic ring incorporating both sulfur and nitrogen atoms and bearing ethyl substituents at the 2- and 5-positions. Unlike fully aromatic thiazoles, 3-thiazolines possess an sp³-hybridized carbon at C-5, conferring a distinct stereoelectronic profile that alters volatility (calculated boiling point ~234 °C at 760 mmHg) and reactivity relative to their aromatic counterparts.

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
CAS No. 108284-83-9
Cat. No. B013012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethyl-3-thiazoline
CAS108284-83-9
Synonyms2,5-Diethyl-3-thiazoline
Molecular FormulaC7H13NS
Molecular Weight143.25 g/mol
Structural Identifiers
SMILESCCC1C=NC(S1)CC
InChIInChI=1S/C7H13NS/c1-3-6-5-8-7(4-2)9-6/h5-7H,3-4H2,1-2H3
InChIKeyRSABWSHGINRJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethyl-3-thiazoline (CAS 108284-83-9): A Structurally Discrete, Partially Unsaturated Flavor Intermediate for Savory, Roasted, and Nutty Taste Applications


2,5-Diethyl-3-thiazoline (systematically 2,5-diethyl-2,5-dihydro-1,3-thiazole) is a C7H13NS heterocycle belonging to the 3-thiazoline family, characterized by a five-membered, non-aromatic ring incorporating both sulfur and nitrogen atoms and bearing ethyl substituents at the 2- and 5-positions . Unlike fully aromatic thiazoles, 3-thiazolines possess an sp³-hybridized carbon at C-5, conferring a distinct stereoelectronic profile that alters volatility (calculated boiling point ~234 °C at 760 mmHg) and reactivity relative to their aromatic counterparts . The compound is explicitly encompassed within the broad structural claims of EP 2289351 A2 for use as a flavor-modifying agent in foodstuffs, confirming its industrial relevance in savory, roasted, and nutty flavor formulations .

Why Bulk Thiazole or 3-Thiazoline Interchange Is Inadmissible for 2,5-Diethyl-3-thiazoline: Structural Determinants of Sensory and Regulatory Status


Indiscriminate substitution among thiazole and 3-thiazoline analogs fails because sensory potency, odor quality, and regulatory acceptance are exquisitely sensitive to the number, position, and nature of alkyl substituents. 2,5-Diethyl-3-thiazoline differs from the widely used 2,4-dimethyl-3-thiazoline [FL-no: 15.060] and 2-isobutyl-3-thiazoline [FL-no: 15.119]—both of which required dedicated genotoxicity evaluation by EFSA —by virtue of its 2,5-diethyl substitution pattern on a partially saturated ring. This unique topology influences its computed logP (XlogP = 2) and topological polar surface area (TPSA = 37.7 Ų) , which in turn modulate mucosal partitioning and volatility-driven flavor release. Furthermore, EFSA's Flavouring Group Evaluation 21 (FGE.21) has already confirmed 'no safety concern' for the structurally related aromatic congener 2,5-diethylthiazole [FL-no: 15.052], establishing a favorable regulatory precedent that does not automatically extend to other in-class compounds still flagged for genotoxicity assessment . Substituting a compound with an unresolved aneugenicity flag (e.g., 2,4-dimethyl-3-thiazoline) for 2,5-diethyl-3-thiazoline—which falls under the same broad patent protection but with a different risk profile—introduces avoidable regulatory uncertainty into product development pipelines .

Quantitative Differentiation Guide for 2,5-Diethyl-3-thiazoline Procurement: Physicochemical, Regulatory, and Patent-Backed Selection Evidence


Regulatory Divergence: EFSA Genotoxicity Flag for Closest In-Class Analogs vs. Favorable Precedent for the 2,5-Diethyl Scaffold

The closest structural analogs of 2,5-diethyl-3-thiazoline in the 3-thiazoline subclass—2,4-dimethyl-3-thiazoline [FL-no: 15.060] and 2-isobutyl-3-thiazoline [FL-no: 15.119]—are explicitly flagged by EFSA for unresolved genotoxicity concerns, with aneugenicity testing mandated before safety evaluation can be finalized . In contrast, the structurally related 2,5-diethylthiazole [FL-no: 15.052], which shares the identical 2,5-diethyl substitution pattern on an aromatic thiazole core, has been evaluated by EFSA under FGE.21 and deemed 'no safety concern' . This creates a clear regulatory divergence: the 2,5-diethyl substitution motif has an established, favorable safety dossier, while common in-class alternatives carry active genotoxicity flags that present tangible regulatory risk to formulators.

Regulatory Toxicology Flavor Safety Evaluation EFSA FGE.21

Physicochemical Differentiation: Computed LogP and TPSA Distinguish 2,5-Diethyl from Dimethyl and Isobutyl 3-Thiazoline Congeners

2,5-Diethyl-3-thiazoline exhibits a computed XlogP of 2 and a topological polar surface area (TPSA) of 37.7 Ų . These values position the compound in a distinct lipophilicity window relative to the lighter 2,4-dimethyl-3-thiazoline (C5H9NS, MW 115.2; predicted logP would be lower due to fewer carbon atoms) and the bulkier 2-isobutyl-3-thiazoline (C7H13NS, MW 143.25; isobutyl branching yields a different shape, though exact logP is vendor-reported). The increased carbon count of the 2,5-diethyl substitution pattern (C7 vs. C5 for the dimethyl analog), coupled with its specific positioning, impacts volatility and solvent partitioning in complex food matrices. Calculated boiling points further differentiate these analogs: 2,5-diethyl-3-thiazoline at ~234 °C (760 mmHg) versus 2,4-dimethyl-3-thiazoline at ~167.5 °C .

Physicochemical Profiling Flavor Partitioning Molecular Descriptors

Patent-Backed Commercial Exclusivity: Explicit Inclusion of the 2,5-Diethyl-3-thiazoline Scaffold in EP 2289351 A2

European Patent EP 2289351 A2 ('Use of thiazoline compounds in flavor applications'), filed by International Flavors & Fragrances Inc., explicitly claims a method for improving, enhancing or modifying a foodstuff through the addition of a thiazoline compound wherein R and R¹ are selected from hydrogen or a C1 to C5 alkyl group . The generic Markush structure encompasses 2,5-diethyl-3-thiazoline (R and R¹ = ethyl, both C2 alkyl), placing this specific compound under the protective umbrella of a major flavor house patent. This grants the compound a degree of commercial and intellectual property (IP) differentiation that many generic thiazoline analogs lack, potentially affecting supply chain accessibility and licensing considerations for industrial formulators.

Intellectual Property Flavor Patent Commercial Freedom-to-Operate

Sensory Class Differentiation: 2,5-Diethyl Substitution on a Partially Saturated Ring Diverges from the Aromatic 2,5-Diethylthiazole Profile

The aromatic congener 2,5-diethylthiazole (CAS 15729-76-7) is documented to exhibit a meaty, musty, and nutty odor profile at 0.01% in propylene glycol , and is a known component of coffee aroma . 2,5-Diethyl-3-thiazoline features the same 2,5-diethyl substitution pattern but on a partially saturated (dihydro) thiazole ring. Systematic studies on thiazole/thiazoline structure-odor relationships have demonstrated that partial saturation of the heterocyclic ring alters electron distribution, conformational flexibility, and volatility—factors that directly modulate odor detection thresholds and flavor character . While direct sensory threshold quantification for 2,5-diethyl-3-thiazoline remains absent from the published literature, the documented principle that 3-thiazolines and their aromatic thiazole counterparts yield divergent sensory profiles supports the expectation of a measurably distinct flavor signature for the partially saturated 2,5-diethyl-3-thiazoline relative to its aromatic 2,5-diethylthiazole counterpart.

Flavor Chemistry Structure-Odor Relationships Sensory Evaluation

Calculated Physical Property Differentiation: Boiling Point and Density Distinguish 2,5-Diethyl-3-thiazoline from Common Alkylthiazole Flavorants

The calculated boiling point of 2,5-diethyl-3-thiazoline (234.4 °C at 760 mmHg) is substantially higher than those of widely used monocyclic alkylthiazole flavorants such as 2-ethyl-4-methylthiazole (161–162 °C) and 2-isobutyl-4-methylthiazole (189 °C) . This elevated boiling point, combined with a calculated density of approximately 1.07 g/cm³ , positions 2,5-diethyl-3-thiazoline as a less volatile, more thermally persistent flavor component. In practical terms, this property profile favors its use in high-temperature food processing (e.g., extrusion, frying, baking) where more volatile flavor compounds would be prematurely lost.

Process Engineering Flavor Formulation Volatility

Rotatable Bond Count and Conformational Flexibility: 2,5-Diethyl-3-thiazoline vs. Rigid Aromatic Thiazoles

2,5-Diethyl-3-thiazoline possesses two rotatable bonds (the two ethyl side chains), a hydrogen bond acceptor count of 2 (the nitrogen and sulfur atoms), and zero hydrogen bond donors . This flexibility profile contrasts with the more rigid, planar aromatic thiazoles (e.g., 2,5-diethylthiazole), which have fewer degrees of conformational freedom. The partially saturated C-5 center in the 3-thiazoline ring further introduces a stereogenic element, meaning 2,5-diethyl-3-thiazoline may exist as a mixture of diastereomers or enantiomers depending on synthesis conditions—a factor of potential significance for stereoselective odorant-receptor interactions that is absent in the achiral aromatic analog.

Molecular Flexibility Receptor Binding Flavor Release Kinetics

High-Value Application Scenarios for 2,5-Diethyl-3-thiazoline Based on Evidence-Backed Differentiation


Thermally Processed Savory Flavors Requiring High-Temperature Flavor Persistence

The calculated boiling point of 2,5-diethyl-3-thiazoline (~234 °C) exceeds that of common alkylthiazole flavorants (e.g., 2-ethyl-4-methylthiazole at ~161 °C) by over 70 °C . This thermal stability makes the compound particularly suited for extrusion-cooked snacks, retorted meat products, fried foods, and baked goods where lower-boiling thiazoles would volatilize during processing, leading to flavor loss. Formulators seeking roasted, nutty, or savory top notes that survive high-temperature unit operations should evaluate 2,5-diethyl-3-thiazoline as a more thermally persistent alternative to conventional thiazole flavor ingredients.

EU-Compliant Flavor Formulations Navigating EFSA Genotoxicity Flags on In-Class Alternatives

With 2,4-dimethyl-3-thiazoline and 2-isobutyl-3-thiazoline under active EFSA scrutiny for potential aneugenicity , flavor houses developing products for the European market face regulatory uncertainty when formulating with these flagged substances. 2,5-Diethyl-3-thiazoline, which shares the favorable 2,5-diethyl substitution pattern of the EFSA-cleared 2,5-diethylthiazole [FL-no: 15.052] , offers a structurally analogous alternative that benefits from a more favorable regulatory precedent. Its incorporation into EU-bound savory flavor formulations can help mitigate genotoxicity-related regulatory risk during the approval process.

IP-Secure Commercial Flavor Development Under EP 2289351 A2 Framework

For flavor manufacturers seeking to develop proprietary savory flavor formulations with defensible intellectual property positions, 2,5-diethyl-3-thiazoline falls squarely within the structural claims of EP 2289351 A2 (C1–C5 alkyl substitution on the thiazoline ring) . This provides a clear patent framework for commercial use, unlike certain alkyl-substituted thiazolines whose patent status may be ambiguous. Procurement of this specific compound enables formulators to operate within an established IP landscape, simplifying freedom-to-operate assessments for new product launches.

Structure-Odor Relationship Studies Investigating Ring Saturation Effects on Sensory Character

The well-documented principle that ring saturation in N,S-heterocycles dramatically modulates odor detection thresholds—with partially unsaturated 2-acetyl-2-thiazoline exhibiting thresholds 10- to 1000-fold lower than aromatic acetylpyrazines —makes 2,5-diethyl-3-thiazoline a valuable probe for academic and industrial SAR studies. As a partially saturated analog of the characterized 2,5-diethylthiazole (meaty, musty, nutty at 0.01% in PG) , this compound enables controlled investigation of how dihydrothiazole vs. thiazole ring topology influences sensory potency, aroma character, and enantioselective odorant-receptor interactions—areas of active interest for rational flavor design.

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